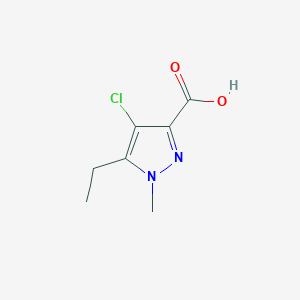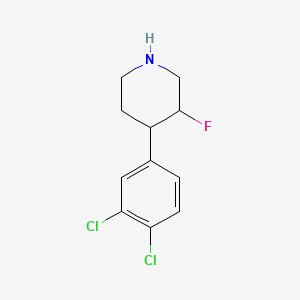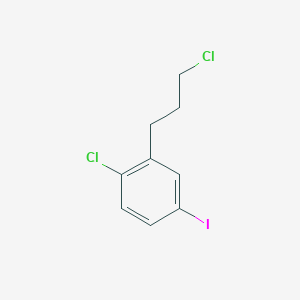
Benzyl (R)-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group, a tert-butoxymethyl group, and a carboxylate ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine intermediate.
Addition of the tert-Butoxymethyl Group: The tert-butoxymethyl group can be added through a reaction with tert-butyl bromoacetate in the presence of a base.
Formation of the Carboxylate Ester: The final step involves the esterification of the piperazine derivative with a suitable carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds .
化学反应分析
Types of Reactions
Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butoxymethyl groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or tert-butoxymethyl derivatives.
科学研究应用
Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Benzyl tert-butyl ether: Similar in structure but lacks the piperazine ring and carboxylate ester.
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
Benzyl ®-2-(tert-butoxymethyl)-3-oxopiperazine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
属性
分子式 |
C17H24N2O4 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
benzyl (2R)-2-[(2-methylpropan-2-yl)oxymethyl]-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-12-14-15(20)18-9-10-19(14)16(21)22-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m1/s1 |
InChI 键 |
INJTVQFGKWBLEN-CQSZACIVSA-N |
手性 SMILES |
CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OCC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-](/img/structure/B14037555.png)










![6-Methyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14037598.png)
